molecular formula C12H16N2O2 B2385769 6-(Azepan-1-yl)pyridine-3-carboxylic acid CAS No. 530130-06-4

6-(Azepan-1-yl)pyridine-3-carboxylic acid

Cat. No.: B2385769
CAS No.: 530130-06-4
M. Wt: 220.272
InChI Key: XBMNSFACTKHIEP-UHFFFAOYSA-N
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Description

6-(Azepan-1-yl)pyridine-3-carboxylic acid (CAS: 530130-06-4; molecular formula: C₁₂H₁₆N₂O₂; molecular weight: 220.27 g/mol) is a pyridine derivative featuring a seven-membered azepane ring attached to the pyridine scaffold at the 6-position and a carboxylic acid group at the 3-position. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes or receptors.

The synthesis of analogous pyridine-3-carboxylic acid derivatives often involves nucleophilic substitution at the 6-position of pyridine precursors. For example, 6-chloronicotinic acid can react with hydrazine or azepane to introduce substituents .

Properties

IUPAC Name

6-(azepan-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMNSFACTKHIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azepan-1-yl)pyridine-3-carboxylic acid typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Attachment to Pyridine Ring: The azepane ring is then attached to the pyridine ring through nucleophilic substitution or other suitable reactions.

    Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced at the 3-position of the pyridine ring through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Azepan-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms such as alcohols.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

6-(Azepan-1-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Azepan-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds differ in substituents at the pyridine ring, impacting reactivity, solubility, and biological activity. Below is a comparative analysis:

Table 1: Comparison of 6-(Azepan-1-yl)pyridine-3-carboxylic Acid with Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Properties
This compound 530130-06-4 C₁₂H₁₆N₂O₂ 220.27 Azepane (7-membered ring), -COOH Potential intermediate in drug synthesis
This compound hydrochloride Not provided C₁₂H₁₇ClN₂O₂ 256.73 (est.) Azepane, -COOH, hydrochloride salt Improved solubility due to salt formation
6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid 1780609-26-8 C₉H₅F₃N₂O₂ 248.15 Trifluoromethyl, imidazo-pyridine Enhanced metabolic stability (electron-withdrawing CF₃)
6-(Trifluoromethoxy)pyridine-3-carboxylic acid 867131-26-8 C₇H₄F₃NO₃ 223.11 Trifluoromethoxy (-OCF₃), -COOH Increased lipophilicity for membrane penetration
M8-An (6-{2-[2-fluoro-6-(trifluoromethyl)phenoxy]-2-methylpropyl}carbamoyl)pyridine-3-carboxylic acid Not provided C₂₀H₁₈F₄N₂O₄ 442.37 Carbamoyl, fluorinated phenoxy TRPM8/TRPA1 receptor modulation (neuroscience applications)
6-BOC-hydrazinopyridine-3-carboxylic acid Not provided C₁₁H₁₅N₃O₄ 267.26 BOC-protected hydrazine, -COOH Intermediate in peptide coupling reactions

Key Structural and Functional Differences

In contrast, trifluoromethyl or trifluoromethoxy groups (e.g., in CAS 1780609-26-8 and 867131-26-8) enhance electron-withdrawing effects, stabilizing the molecule against oxidative metabolism . Hydrochloride salts (e.g., this compound hydrochloride) improve aqueous solubility, critical for in vivo studies .

6-BOC-hydrazinopyridine-3-carboxylic acid serves as a synthetic precursor, highlighting the role of protecting groups in multistep syntheses .

Commercial Availability :

  • The discontinued status of this compound contrasts with its boronic acid analogue (CAS 1227612-21-6), which has 12 suppliers listed, indicating higher demand for boronic acids in Suzuki-Miyaura cross-coupling reactions .

Biological Activity

6-(Azepan-1-yl)pyridine-3-carboxylic acid (6-APCA) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a pyridine ring substituted with an azepan group and a carboxylic acid functional group, 6-APCA has a molecular formula of C₁₂H₁₇ClN₂O₂ and a molecular weight of 256.73 g/mol. This article explores the biological activity of 6-APCA, focusing on its interaction with biological targets, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The structure of this compound is defined by the following:

  • Molecular Formula : C₁₂H₁₆N₂O₂
  • SMILES Notation : C1CCCN(CC1)C2=NC=C(C=C2)C(=O)O
  • InChIKey : XBMNSFACTKHIEP-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that 6-APCA may exhibit various biological activities, including but not limited to:

  • Binding Affinity : Interaction studies have assessed the binding affinity of 6-APCA to various biological targets, suggesting potential roles in modulating receptor activity.
  • Pharmacological Potential : Compounds structurally related to 6-APCA have shown diverse pharmacological profiles, indicating that modifications can lead to enhanced bioactivity.

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
5-Amino-6-(azepan-1-yl)pyridine-3-carboxylic acidContains an amino group at the 5-positionEnhanced solubility and potential bioactivity
6-(Piperidin-1-yl)pyridine-3-carboxylic acidSubstituted with a piperidine instead of azepaneDifferent pharmacological profile
4-(Azepan-1-yl)pyridine-2-carboxylic acidCarboxylic acid at the 2-positionAltered receptor interaction properties

Case Studies

Recent studies have explored the effects of similar compounds on cancer cell behavior. For instance, compounds that inhibit specific proteins involved in cell migration have shown promise in reducing tumor spread. Although direct studies on 6-APCA are scarce, its structural analogs provide insights into potential therapeutic roles.

Synthesis and Applications

The synthesis of 6-APCA can be achieved through various methods, emphasizing its utility in pharmaceutical applications. The optimized amide bond formation techniques have facilitated the production of biologically relevant amide compounds, including derivatives of 6-APCA. This advancement is crucial for drug development as it allows for the efficient creation of compounds with desirable biological activities.

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